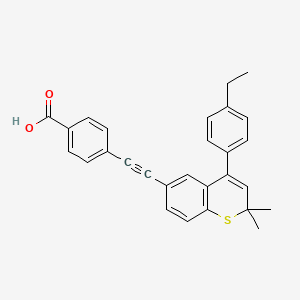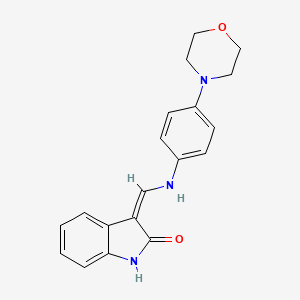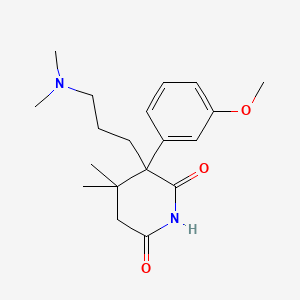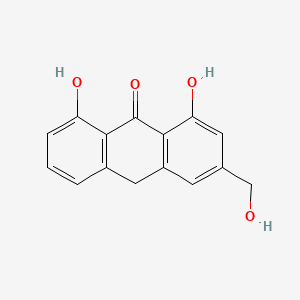
Aloe emodin anthrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aloe emodin anthrone is a stimulant-laxative which has been shown to enhance colonic membrane permeability of water-soluble and poorly permeable compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Mechanisms
Aloe-emodin, a naturally occurring anthraquinone derivative, has demonstrated a range of pharmacological effects. These include anticancer, antivirus, anti-inflammatory, antibacterial, antiparasitic, neuroprotective, and hepatoprotective activities. Such properties are foundational in treating various diseases like influenza, Alzheimer's, malaria, and several types of cancers (Dong et al., 2020).
Anticancer Properties
Aloe-emodin has shown promise as an anticancer agent. Studies reveal its ability to induce cell cycle arrest and apoptosis in cancer cells, including human oral cancer KB cells and human gastric carcinoma cells (Xiao et al., 2007), (Chen et al., 2007). Additionally, its role in pyroptosis and modulation of cellular pathways in cancer cells has been studied (Li et al., 2022).
Effects on Specific Cancer Types
The specificity of aloe-emodin's anticancer effects varies with different cancer types. It has demonstrated activity against glioma cells, influencing cell cycle and apoptosis through protein kinase C modulation (Acevedo-Duncan et al., 2004). In breast cancer, it inhibits cell proliferation by affecting estrogen receptor α (ERα) (Huang et al., 2013).
Apoptotic Mechanisms
The apoptotic mechanisms of aloe-emodin involve mitochondrial dysfunction and activation of various caspases, as observed in HepaRG cell lines and human liver HL‐7702 cells (Dong et al., 2017), (Dong et al., 2017).
Impact on Glucose Metabolism
Aloe-emodin also impacts glucose transport and glycogen storage, as demonstrated in L6 myotubes and 3T3L1 adipocytes. It stimulates glucose transport and enhances glycogen synthesis through a PI3K-dependent mechanism (Anand et al., 2010).
Other Applications
Further, its role in mitotic catastrophe in cervical cancer cells (Trybus et al., 2018), and its potential as an antiproliferative and differentiating agent in leukemia cells (Tabolacci et al., 2011) have been explored.
Eigenschaften
CAS-Nummer |
6247-99-0 |
|---|---|
Produktname |
Aloe emodin anthrone |
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
1,8-dihydroxy-3-(hydroxymethyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O4/c16-7-8-4-10-6-9-2-1-3-11(17)13(9)15(19)14(10)12(18)5-8/h1-5,16-18H,6-7H2 |
InChI-Schlüssel |
AVZIASIVCYCZND-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)CO |
Kanonische SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)CO |
Aussehen |
Solid powder |
Andere CAS-Nummern |
6247-99-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AE-anthrone aloe emodin anthrone aloe-emodin-9-anthrone aloeemodinanthron |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



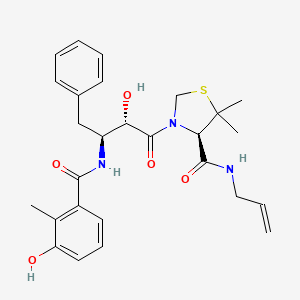
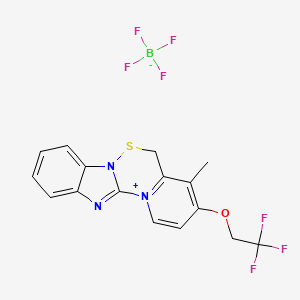
![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B1665633.png)

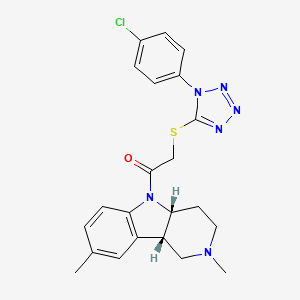
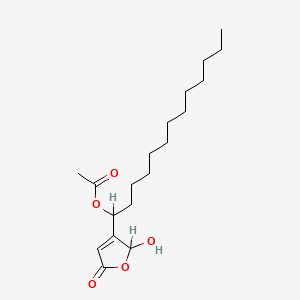
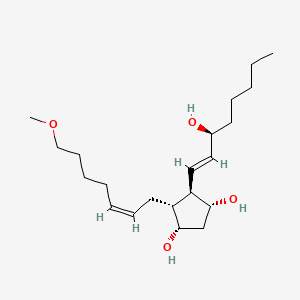
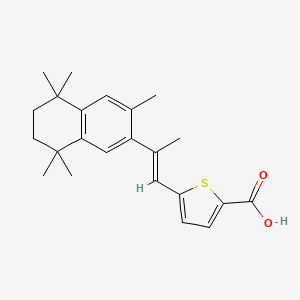
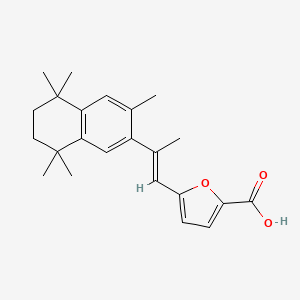
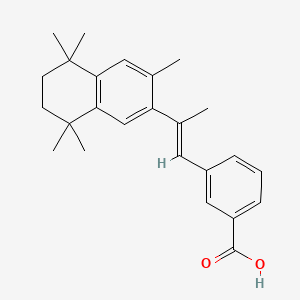
![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)
